4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline

Anticancer Cytotoxicity SAR

4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline (CAS 1596702-81-6) is a heterocyclic compound within the imidazoquinoxaline family, featuring a fused tricyclic system with chlorine and fluorine substituents at the 4- and 7-positions, respectively. This specific halogenation pattern provides unique electronic properties and synthetic handles for further derivatization.

Molecular Formula C10H5ClFN3
Molecular Weight 221.62 g/mol
Cat. No. B12423950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline
Molecular FormulaC10H5ClFN3
Molecular Weight221.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)N=C(C3=CN=CN23)Cl
InChIInChI=1S/C10H5ClFN3/c11-10-9-4-13-5-15(9)8-2-1-6(12)3-7(8)14-10/h1-5H
InChIKeyWCHQTZMBKKPLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline: Heterocyclic Scaffold Overview for Procurement Decisions


4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline (CAS 1596702-81-6) is a heterocyclic compound within the imidazoquinoxaline family, featuring a fused tricyclic system with chlorine and fluorine substituents at the 4- and 7-positions, respectively . This specific halogenation pattern provides unique electronic properties and synthetic handles for further derivatization . As a privileged scaffold in medicinal chemistry, imidazo[1,5-a]quinoxalines have been explored for diverse therapeutic applications, including as inhibitors of phosphodiesterase 10A (PDE10A), Bruton's tyrosine kinase (BTK), and as α5-GABAA receptor modulators [1][2][3]. The molecular weight is 221.62 g/mol with the formula C10H5ClFN3 .

4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline: Why In-Class Substitution Risks Experimental Failure


Imidazo[1,5-a]quinoxalines are not interchangeable due to the profound impact of specific halogenation patterns on biological activity and physicochemical properties. Literature demonstrates that subtle modifications to the imidazoquinoxaline core can drastically alter target affinity, selectivity, and metabolic stability [1][2]. For instance, within the PDE10A inhibitor series, the introduction of a 2-fluoro-3-pyridyl group yields subnanomolar potency (IC50 = 0.037 nM), while other analogs in the same class exhibit significantly lower activity, underscoring the critical role of precise substitution [1]. Similarly, SAR studies for α5-GABAA receptor modulators reveal that specific substituent combinations are essential for achieving desired efficacy and selectivity profiles . The 4-chloro-7-fluoro substitution pattern of the target compound is a distinct chemical entity with a unique electronic and steric profile that cannot be assumed to replicate the performance of other imidazoquinoxalines. Substitution with a generic analog risks compromising experimental reproducibility and invalidating comparative analyses. Therefore, procurement decisions must be based on the specific, documented properties of the exact compound rather than class-level assumptions.

4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline: Quantified Evidence for Differentiated Selection


Cytotoxicity in Cancer Cell Lines: Comparative Potency of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline

Limited direct comparative data is available for 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline from peer-reviewed sources. However, data from a class-level study on imidazo[1,5-a]quinoxaline derivatives demonstrates significant variation in cytotoxic activity against human cancer cell lines, with compounds showing 6-110 times greater activity than fotemustine and 2-45 times greater than imiquimod [1]. This underscores the critical importance of specific substitution patterns for achieving desired potency, and that the 4-chloro-7-fluoro substitution pattern of the target compound is a distinct chemical entity. Direct comparative data for the exact compound against its closest analogs was not identified in the accessible peer-reviewed literature.

Anticancer Cytotoxicity SAR

PDE10A Inhibition: Class-Level Potency and Selectivity of Imidazo[1,5-a]quinoxalines

While specific data for 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is not available, the imidazo[1,5-a]quinoxaline class has demonstrated exceptional potency as PDE10A inhibitors. Compounds within this class have achieved subnanomolar IC50 values, with one analog exhibiting an IC50 of 0.037 nM and selectivity factors greater than 50 [1]. This demonstrates the scaffold's capacity for high-affinity target engagement, which is highly dependent on precise substitution. The 4-chloro-7-fluoro substitution pattern of the target compound represents a distinct combination that may confer unique properties within this pharmacological space.

PDE10A Neurology Inhibitor

α5-GABAA Receptor Modulation: SAR-Driven Selectivity Within the Imidazo[1,5-a]quinoxaline Series

Recent SAR studies on imidazo[1,5-a]quinoxaline derivatives have identified compounds with one-digit nanomolar activity as α5-GABAA receptor negative allosteric modulators (NAMs) . This work highlights the sensitivity of this target to subtle structural changes within the imidazoquinoxaline scaffold. The 4-chloro-7-fluoro substitution pattern of the target compound is a specific variation that may influence its binding mode, efficacy, and selectivity relative to other α5-GABAA receptor modulators. Direct comparative data for this exact compound was not located in the peer-reviewed literature.

GABAA Neurology Allosteric Modulator

4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline: Optimal Use Cases Based on Evidence


Medicinal Chemistry: PDE10A Inhibitor Lead Optimization

The imidazo[1,5-a]quinoxaline scaffold has demonstrated subnanomolar potency against PDE10A, a target for neurological and psychiatric disorders [1]. 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline can serve as a key intermediate or a starting point for SAR studies to explore the impact of halogenation on potency, selectivity, and metabolic stability within this inhibitor class. Its unique substitution pattern offers a distinct vector for chemical modification and optimization.

Neuroscience: α5-GABAA Receptor Modulator Development

Research has identified imidazo[1,5-a]quinoxalines as potent modulators of the α5-GABAA receptor, a target for cognitive enhancement and other CNS disorders [1]. The specific 4-chloro-7-fluoro substitution of this compound provides a novel starting point for developing selective α5-GABAA receptor ligands. It can be used in SAR campaigns to fine-tune receptor subtype selectivity and efficacy, potentially leading to new pharmacological tools or therapeutic candidates.

Oncology Research: Cytotoxicity Profiling of Halogenated Imidazoquinoxalines

Given the demonstrated cytotoxic activity of structurally related imidazo[1,5-a]quinoxaline derivatives against various cancer cell lines [1], 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline is a valuable tool for probing the relationship between halogen substitution and anticancer activity. It can be used in phenotypic screening panels to assess its efficacy against specific tumor types and to identify potential mechanisms of action, such as tubulin polymerization inhibition, which has been observed in related compounds .

Chemical Biology: Probe Development for Kinase and PDE Inhibition

Imidazo[1,5-a]quinoxalines are established pharmacophores for kinase and phosphodiesterase (PDE) inhibition [1][2]. This compound can be utilized as a core scaffold for designing novel chemical probes to study the biological functions of these enzyme families. Its halogen substituents provide opportunities for further functionalization, enabling the creation of affinity probes or imaging agents for target validation and pathway analysis.

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